1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a benzyl group and a fluorine atom in the structure of this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
This compound inhibits the strand transfer of the HIV-1 integrase . The indole nucleus of the compound is observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the ability of the virus to integrate its genetic material into the host cell’s DNA, effectively inhibiting viral replication .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can influence their bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 integrase, leading to a decrease in viral replication . This can potentially lead to a decrease in the viral load in HIV-infected individuals.
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, there is potential for further exploration and development of new therapeutic possibilities with “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindole and benzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The benzylation of 6-fluoroindole occurs through a nucleophilic substitution reaction, resulting in the formation of 1-Benzyl-6-fluoro-1H-indole. This intermediate is then subjected to carboxylation using carbon dioxide (CO2) to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation using bromine (Br2) or chlorination using chlorine (Cl2) can introduce halogen atoms into the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
6-Fluoro-1H-indole-2-carboxylic acid: Lacks the benzyl group, which may affect its reactivity and applications.
Uniqueness: 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-benzyl-6-fluoroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAKKTIUUULFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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